Iodoform-d
Overview
Description
Iodoform-d is a useful research compound. Its molecular formula is CHI3 and its molecular weight is 394.738 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiopacifying Agent in Dental Restoratives
Iodoform (CHI3) has potential as a radiopacifying agent for use in Portland cement-based dental restoratives. A study by Coleman & Li (2017) found that iodoform enhanced the antimicrobial properties of white Portland cement without significantly affecting its hydration and setting. This suggests that iodoform could improve the performance of dental restorative materials (Coleman & Li, 2017).
Synthesis of Phosphoramidates
Iodoform has been used as a reagent in the synthesis of phosphoramidates via the Todd-Atherton reaction. This innovative application demonstrates its utility in organic synthesis, specifically in achieving full stereoselectivity in certain chemical transformations (Mielniczak & Bopusiński, 2003).
Impact on Drinking Water Quality
Research by Hansson et al. (1987) identified that the presence of iodoform in chloraminated drinking water can lead to medicinal taste complaints. The study highlights the importance of understanding the formation and effects of iodoform in water treatment processes (Hansson, Henderson, Jack, & Taylor, 1987).
Antimicrobial Potential in Medical Applications
Iodoform has shown significant antimicrobial properties when used in combination with other substances, such as calcium hydroxide. Estrela et al. (2006) demonstrated its effectiveness against a range of microorganisms, highlighting its potential for medical and dental applications (Estrela, Estrela, Hollanda, Decurcio, & PÉcora, 2006).
Photolysis Studies
Speiser & Kimel (1969) investigated the photolysis of iodoform, providing insights into its behavior under various conditions. This research contributes to understanding the photochemical properties of iodoform, which is relevant in environmental and analytical chemistry contexts (Speiser & Kimel, 1969).
Lactic Acid Production in Biomass Ensilage
Murphy et al. (2006) explored the use of iodoform in a biomass ensilage conversion system. They found that iodoform could improve lactic acid production by selectively inhibiting certain microbial populations, suggesting its potential in bioconversion processes (Murphy, Moore, Richard, Bern, & Brumm, 2006).
Properties
IUPAC Name |
deuterio(triiodo)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHI3/c2-1(3)4/h1H/i1D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJPEAGHQZHRQV-MICDWDOJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(I)(I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(I)(I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHI3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584109 | |
Record name | Triiodo(~2~H)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.738 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2787-27-1 | |
Record name | Triiodo(~2~H)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triiodomethane-d | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.